JH-XI-10-02
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-GFTKVEOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC Technology for JH-XI-10-02
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC), JH-XI-10-02, for researchers, scientists, and drug development professionals. It details the mechanism of action, quantitative data, experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Introduction to this compound
This compound is a potent and selective PROTAC designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a member of the cyclin-dependent kinase family, CDK8 is a transcriptional regulator implicated in various oncogenic signaling pathways, making it a compelling target for cancer therapy.[3][4] PROTAC technology offers a novel therapeutic modality by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins rather than merely inhibiting them.[1] this compound is a heterobifunctional molecule composed of a ligand that binds to CDK8 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a flexible linker.[2][5][6]
Mechanism of Action
The primary mechanism of action for this compound involves the formation of a ternary complex between CDK8 and the CRL4^CRBN^ E3 ubiquitin ligase.[1][2][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK8. The resulting polyubiquitinated CDK8 is then recognized and degraded by the 26S proteasome.[1] This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.[8] The degradation of CDK8 is dependent on the presence of Cereblon, as demonstrated in experiments where this compound failed to induce degradation in CRBN-null Molt4 cells.[1][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. While the half-maximal inhibitory concentration (IC50) is reported, key degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximal degradation) are not yet publicly available.[9]
| Parameter | Target | Value | Assay Type |
| IC50 | CDK8 | 159 nM | Biochemical Assay |
Table 1: In Vitro Potency of this compound. [1][2][9]
| Cell Line | Concentration | Treatment Duration | Result |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 |
| Molt4 (WT) | 5 µM | 24 hours | Degradation of CDK8 |
| Molt4 (CRBN⁻/⁻) | 0.1 - 5 µM | 24 hours | No degradation of CDK8 at any concentration |
Table 2: Cellular Degradation Activity of this compound. [1][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative protocols for the evaluation of this compound.
Western Blot for CDK8 Degradation
This protocol is for assessing the degradation of CDK8 in cell lines such as Jurkat.[10]
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 5 µM) or DMSO as a vehicle control for desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against CDK8 (e.g., rabbit anti-CDK8) and a loading control (e.g., mouse anti-GAPDH or β-actin) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software to determine the percentage of CDK8 degradation relative to the loading control.
-
In Vitro Ubiquitination Assay
This protocol outlines the steps to confirm that this compound induces ubiquitination of CDK8 in a Cereblon-dependent manner.[3][12]
-
Reaction Components:
-
E1 Activating Enzyme (e.g., UBA1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
E3 Ligase Complex (recombinant CRL4^CRBN^)
-
Recombinant human CDK8 protein
-
Human ubiquitin
-
ATP
-
This compound (or DMSO control)
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
-
Reaction Setup (for a 25 µL reaction):
-
On ice, combine the following in a microcentrifuge tube: E1 enzyme (50 nM final), E2 enzyme (250 nM final), ubiquitin (5-10 µM final), recombinant CDK8 (250 nM final), and ATP (5 mM final) in 1x ubiquitination buffer.[3]
-
Add the recombinant CRL4^CRBN^ complex (100 nM final).[3]
-
Add this compound to the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the negative control.[3]
-
Include control reactions, such as one lacking the E3 ligase or one lacking the PROTAC, to ensure the ubiquitination is dependent on these components.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.[12]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blot using an anti-CDK8 antibody.
-
A successful reaction will show higher molecular weight bands or a smear above the unmodified CDK8 band, indicative of polyubiquitination.
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This protocol describes a general workflow for using quantitative proteomics to assess the on-target degradation of CDK8 and identify potential off-target effects of this compound.[5][13][14]
-
Sample Preparation:
-
Culture cells and treat with this compound at a specific concentration (e.g., 1 µM) and a vehicle control (DMSO) for a set duration (e.g., 24 hours) in biological triplicate.
-
Harvest and lyse cells as described in the Western blot protocol.
-
-
Protein Digestion:
-
Denature proteins in the lysate, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[5]
-
-
Peptide Cleanup and Labeling:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography (LC).[5]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.[5]
-
Quantify the relative abundance of proteins across the different treatment groups.
-
Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control. This will confirm the degradation of the target protein, CDK8, and reveal any off-target proteins that are also degraded.
-
Signaling Pathway Context
CDK8 acts as a transcriptional co-regulator in several key signaling pathways implicated in cancer, most notably the Wnt/β-catenin pathway.[15][16] In many cancers, such as colorectal cancer, hyperactivation of this pathway leads to the accumulation of β-catenin in the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of proliferative genes like MYC.[17] CDK8 has been shown to be a positive regulator of β-catenin activity.[17] Therefore, by inducing the degradation of CDK8, this compound is expected to suppress β-catenin-driven transcription, thereby inhibiting cancer cell proliferation.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rndsystems.com [rndsystems.com]
- 7. biocompare.com [biocompare.com]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chempro-innovations.com [chempro-innovations.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
JH-XI-10-02: A Technical Guide to a Potent and Selective CDK8 Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8) developed for cancer research. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a distinct mechanism of action compared to traditional kinase inhibitors. PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate a target protein.[1] this compound consists of a ligand that binds to CDK8, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK8, rather than just its inhibition.[1][2] CDK8 is a component of the Mediator complex and a transcriptional regulator implicated in various oncogenic signaling pathways, making it a compelling target in oncology.[3]
Core Compound Details
| Property | Value | Reference |
| Chemical Name | 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]-N-methyl-4,7,10,13-tetraoxapentadecanamide | |
| Molecular Formula | C₅₃H₆₉N₅O₉ | |
| Molecular Weight | 920.14 g/mol | |
| CAS Number | 2209085-22-1 | |
| Mechanism of Action | PROTAC-mediated CDK8 degradation via Cereblon E3 ligase | |
| IC₅₀ (Biochemical) | 159 nM |
Mechanism of Action and Signaling Pathways
This compound induces the degradation of CDK8 by forming a ternary complex between CDK8 and the CRL4-CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of CDK8, marking it for degradation by the 26S proteasome. This targeted protein removal offers a powerful tool to study the consequences of CDK8 loss in cancer cells.
CDK8 is a key regulator of transcription and is involved in several cancer-associated signaling pathways, including:
-
Wnt/β-catenin Pathway: CDK8 can act as a coactivator of β-catenin, a central player in this pathway which is often dysregulated in colorectal and other cancers.
-
TGF-β Signaling Pathway: CDK8 can modulate the transcriptional output of the TGF-β pathway, which has complex, context-dependent roles in cancer progression.
-
p53 Pathway: CDK8 has been shown to influence the activity of the tumor suppressor p53.
-
Serum and Hypoxia Response Networks: CDK8 is involved in cellular responses to environmental cues like growth factors and low oxygen levels, which are critical for tumor growth and survival.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound as a PROTAC degrader of CDK8.
Synthesis
This compound is synthesized from a potent and selective CDK8 inhibitor, JH-VIII-49, which is a simplified analog of the natural product Cortistatin A. The synthesis of JH-VIII-49 is an eight-step process with a 33% overall yield, making it more amenable to large-scale production than the complex total synthesis of Cortistatin A. This compound is then generated by attaching a linker and the Cereblon-binding ligand pomalidomide (B1683931) to the JH-VIII-49 scaffold.
Experimental Data
In Vitro Degradation of CDK8
This compound has been shown to induce potent and selective degradation of CDK8 in various cancer cell lines.
| Cell Line | Concentration (µM) | Time (hours) | Result | Reference |
| Jurkat | 1 | 6 | Partial degradation of CDK8 | |
| Jurkat | 1 | 24 | Significant degradation of CDK8 | |
| Molt4 (Wild-Type) | 5 | 24 | Degradation of CDK8 | |
| Molt4 (CRBN null) | 0.1 - 5 | 24 | No degradation of CDK8 |
These results demonstrate that the degradation of CDK8 by this compound is time-dependent and requires the presence of the E3 ligase Cereblon.
Experimental Protocols
Cell Culture
-
Jurkat Cells (ATCC TIB-152): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
MOLT-4 Cells (ATCC CRL-1582): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures between 3x10⁵ and 9x10⁵ cells/mL.
-
General Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for CDK8 Degradation
This protocol is a general guideline for assessing CDK8 degradation upon treatment with this compound.
-
Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated times.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize protein concentrations.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK8 (e.g., Cell Signaling Technology #4106, Novus Biologicals NBP2-92972) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., Vinculin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Below is a diagram illustrating the western blotting workflow.
Caption: A generalized workflow for Western Blot analysis of CDK8 degradation.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls to determine the percentage of viable cells.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CDK8 in cancer. Its PROTAC-mediated degradation mechanism provides a powerful approach to study the effects of CDK8 protein loss, which may differ from the effects of kinase inhibition alone. This guide provides a comprehensive overview of its properties, mechanism of action, and relevant experimental protocols to facilitate its use in cancer research and drug development.
References
The PROTAC JH-XI-10-02: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-XI-10-02 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. By inducing the targeted degradation of CDK8, this compound offers a powerful tool to probe the multifaceted roles of this kinase in various signaling pathways and disease states, particularly in cancer. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on gene transcription with a focus on the Wnt/β-catenin and p53 signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a heterobifunctional molecule designed to simultaneously bind to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of CDK8[1][2]. Developed from a steroidal inhibitor scaffold, this compound exhibits a high degree of selectivity for CDK8 over its close homolog CDK19[3]. A key feature of this compound's mechanism is that it leads to the removal of the entire CDK8 protein, rather than just inhibiting its kinase activity, and importantly, it does not affect CDK8 mRNA levels.
Mechanism of Action: Targeted Degradation of CDK8
The primary mechanism of action of this compound is the induction of CDK8 protein degradation. This process is initiated by the formation of a ternary complex between this compound, the CDK8 protein, and the Cereblon E3 ligase.
Data Presentation: Effects of CDK8 Degradation on Gene Transcription
While specific quantitative data for the effect of this compound on global gene expression is not yet publicly available, the impact of CDK8 inhibition and knockout on gene transcription has been studied extensively. The following tables summarize the expected effects of this compound on key target genes within the Wnt/β-catenin and p53 signaling pathways based on data from studies using other CDK8 inhibitors or genetic perturbation of CDK8.
Table 1: Anticipated Effect of this compound on Wnt/β-catenin Pathway Target Gene Expression
| Gene Symbol | Gene Name | Function in Wnt Pathway | Expected Change in Expression with this compound | Reference |
| MYC | MYC proto-oncogene | Transcription factor, key downstream target | Downregulation | |
| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulation | |
| AXIN2 | Axin 2 | Negative feedback regulator | Downregulation | |
| LEF1 | Lymphoid enhancer binding factor 1 | Transcription factor, partner of β-catenin | Downregulation | |
| TCF7 | Transcription factor 7 | Transcription factor, partner of β-catenin | Downregulation |
Table 2: Anticipated Effect of this compound on p53 Pathway Target Gene Expression
| Gene Symbol | Gene Name | Function in p53 Pathway | Expected Change in Expression with this compound | Reference |
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest | Downregulation | |
| MDM2 | MDM2 proto-oncogene, E3 ubiquitin ligase | Negative regulator of p53 | Downregulation | |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | Downregulation | |
| PUMA (BBC3) | BCL2 binding component 3 | Pro-apoptotic protein | Downregulation |
Signaling Pathways Modulated by this compound
CDK8 is a critical component of the Mediator complex, which regulates the activity of RNA polymerase II. By degrading CDK8, this compound is expected to modulate the transcriptional output of pathways where CDK8 plays a key regulatory role.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its nuclear translocation and interaction with TCF/LEF transcription factors to activate target gene expression. CDK8 has been shown to be a positive regulator of β-catenin activity. Therefore, degradation of CDK8 by this compound is anticipated to suppress the transcription of Wnt target genes.
p53 Signaling Pathway
The tumor suppressor p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. CDK8 has been identified as a positive coactivator of p53-mediated transcription. Consequently, the degradation of CDK8 by this compound is expected to attenuate the transcriptional activation of p53 target genes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Jurkat (human T lymphocyte) or Molt4 (human acute lymphoblastic leukemia) cells are suitable for studying this compound-mediated CDK8 degradation.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for the indicated time points (e.g., 6, 12, 24 hours).
Western Blot for CDK8 Degradation
-
Cell Lysis: After treatment, harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Following cell treatment, isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., MYC, CCND1, CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CDK8. Its ability to induce potent and selective degradation of CDK8 allows for a more profound and sustained interrogation of CDK8's role in gene transcription compared to traditional kinase inhibitors. While further studies are needed to delineate the precise, global transcriptomic consequences of this compound treatment, the available evidence strongly suggests that it will be a powerful tool for modulating the Wnt/β-catenin and p53 signaling pathways, with significant implications for cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cereblon-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cereblon (CRBN)-mediated protein degradation, a revolutionary therapeutic modality with significant implications for drug discovery and development. We will delve into the core mechanisms, provide detailed experimental protocols for key assays, and present a quantitative analysis of prominent Cereblon-targeting compounds.
Introduction to the Ubiquitin-Proteasome System and Cereblon
The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins, playing a critical role in maintaining protein homeostasis. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key component that confers substrate specificity, recognizing and binding to specific target proteins.
Cereblon (CRBN) is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1] The CRL4-CRBN complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Regulator of Cullins 1 (ROC1), is a crucial player in the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[2][3]
The Mechanism of Cereblon-Mediated Protein Degradation
Under normal physiological conditions, the CRL4-CRBN complex targets a set of endogenous substrates for degradation. However, the substrate specificity of Cereblon can be modulated by small molecules, a discovery that has paved the way for the development of novel therapeutics. These small molecules fall into two main categories: immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).
Immunomodulatory Drugs (IMiDs) as "Molecular Glues"
IMiDs, such as thalidomide (B1683933), lenalidomide, and pomalidomide, function as "molecular glues."[4] They bind to a specific pocket on Cereblon, altering its surface and creating a novel interface that can recognize and bind to "neosubstrates"—proteins that are not typically targeted by the native CRL4-CRBN complex.[4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.
Prominent neosubstrates of IMiD-bound Cereblon include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[5][6]
Cereblon-Based PROTACs: Hijacking the E3 Ligase
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the UPS for the targeted degradation of specific proteins of interest (POIs).[1] A Cereblon-based PROTAC consists of three components: a ligand that binds to Cereblon, a ligand that binds to the POI, and a chemical linker that connects the two.
The PROTAC molecule induces the formation of a ternary complex between the CRL4-CRBN E3 ligase and the POI.[1] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[1]
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
JH-XI-10-02: A Technical Deep Dive into its Selectivity for CDK8 over CDK19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8). The document focuses on the critical aspect of its selectivity for CDK8 over the closely related kinase, CDK19. Included are quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of CDK8.[1] It consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a linker to a ligand derived from the potent kinase inhibitor, JH-VIII-49, which targets the ATP-binding site of CDK8.[1] This dual binding brings CDK8 into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism offers a distinct advantage over traditional kinase inhibition.
Quantitative Selectivity Profile
The selectivity of this compound for CDK8 over CDK19 is a key attribute. While the parent inhibitor, JH-VIII-49, demonstrates high affinity for both kinases, the PROTAC molecule exhibits a clear functional preference for degrading CDK8.[2][3] The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | Potency (IC50) | Notes |
| This compound | CDK8 | Biochemical Assay | 159 nM[1] | This value represents the inhibitory potential of the PROTAC molecule. |
| CDK19 | Degradation Assay | No significant effect at 1 µM[3] | At a concentration where significant CDK8 degradation is observed, CDK19 protein levels remain unaffected. | |
| JH-VIII-49 (Parent Inhibitor) | CDK8 | Biochemical Assay | 16 nM[2] | Demonstrates high intrinsic affinity of the warhead for CDK8. |
| CDK19 | Biochemical Assay | 8 nM[3] | The parent inhibitor is also highly potent against CDK19, highlighting the PROTAC's selective degradation. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound selectively degrades CDK8.
Caption: Mechanism of this compound-mediated selective degradation of CDK8.
Experimental Protocols
The selectivity of this compound for CDK8 over CDK19 is primarily determined through Western blot analysis of protein levels in cultured cells following treatment.
Western Blot Analysis of CDK8 and CDK19 Degradation
This protocol is based on the methods used to characterize this compound's effects on CDK8 and CDK19 protein levels.[1]
1. Cell Culture and Treatment:
- Cell Line: Jurkat cells are a suitable model system.[1]
- Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Treatment: Treat cells with this compound at a final concentration of 1 µM.[1] A vehicle control (e.g., DMSO) should be run in parallel.
- Incubation: Incubate the cells for various time points, such as 6 and 24 hours, to assess the kinetics of degradation.[1]
2. Cell Lysis and Protein Quantification:
- Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for CDK8 and CDK19. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities for CDK8, CDK19, and the loading control using densitometry software.
- Normalize the CDK8 and CDK19 band intensities to the loading control to account for any variations in protein loading.
- Compare the normalized protein levels in the this compound-treated samples to the vehicle-treated control to determine the extent of degradation.
Experimental Workflow
The following diagram outlines the workflow for assessing the selective degradation of CDK8 by this compound.
Caption: Workflow for determining the selective degradation of CDK8 versus CDK19.
Conclusion
This compound demonstrates remarkable selectivity in its ability to induce the degradation of CDK8 while having no significant impact on the closely related kinase, CDK19. This selectivity is not predicted by the binding affinity of its parent inhibitor, which targets both kinases with high potency. The targeted degradation approach employed by this compound provides a valuable tool for researchers to specifically investigate the biological functions of CDK8, paving the way for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for the validation and further exploration of the selective activity of this and other PROTAC molecules.
References
JH-XI-10-02: A Technical Guide to a Potent and Selective CDK8 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers. Operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK8. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visualizations to support its application in research and drug development.
Chemical Structure and Properties
This compound is a synthetic organic molecule designed as a heterobifunctional degrader. It consists of a ligand that binds to CDK8, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]-N-methyl-4,7,10,13-tetraoxapentadecanamide | [1][2] |
| Molecular Formula | C53H69N5O9 | [1] |
| Molecular Weight | 920.16 g/mol | [1] |
| CAS Number | 2209085-22-1 | [1] |
| SMILES | [H][C@@]12CC--INVALID-LINK--=O)C7CCC(NC7=O)=O)=O)=O)C)CC[C@]34C)[H])[H])[H])C">C@@HC8=CC9=C(C=C8)C=CN=C9 | [1] |
| Solubility | Soluble in DMSO (up to 50 mM) | [3] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
This compound functions as a PROTAC, a class of molecules that induce the degradation of target proteins. The mechanism involves the formation of a ternary complex between CDK8, this compound, and the E3 ubiquitin ligase Cereblon.[4] This proximity, induced by the bifunctional nature of this compound, leads to the polyubiquitination of CDK8, marking it for recognition and degradation by the 26S proteasome.[4] This targeted protein degradation approach differs from traditional small molecule inhibitors that only block the protein's activity.
Caption: Mechanism of action of this compound as a PROTAC.
Biological Activity and Quantitative Data
This compound is a highly potent and selective degrader of CDK8.[5] It has been shown to induce significant, proteasome-dependent degradation of CDK8 in various cancer cell lines.[6]
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line(s) | Conditions | Reference(s) |
| IC50 (CDK8 inhibition) | 159 nM | N/A (Biochemical assay) | N/A | [5] |
| CDK8 Degradation | Significant degradation | Jurkat | 1 µM, 24 hours | [6] |
| CDK8 Degradation | Partial degradation | Jurkat | 1 µM, 6 hours | [6] |
| CDK8 Degradation | Degradation observed | Wild-type Molt4 | 5 µM, 24 hours | |
| Selectivity | No significant effect on CDK19 levels | Jurkat | 1 µM, 24 hours | [6] |
Note: Detailed quantitative degradation data such as DC50 (concentration for 50% degradation), Dmax (maximum degradation), and binding affinities (Kd) for CDK8 and Cereblon are not publicly available at the time of this writing.
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II. It is involved in various signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin, TGF-β/SMAD, and STAT pathways. By degrading CDK8, this compound can modulate the transcriptional programs controlled by these pathways.
Caption: Simplified overview of CDK8's role in major signaling pathways.
Experimental Protocols
The following is a general protocol for assessing this compound-mediated CDK8 degradation in cell culture using Western blotting. This protocol may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., Jurkat) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for the desired duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
Cell Lysis and Protein Quantification
-
Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CDK8 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK8 degradation relative to the vehicle-treated control.
-
Caption: Experimental workflow for assessing CDK8 degradation.
Synthesis
The synthesis of this compound is based on its precursor, JH-VIII-49, which has a simplified steroid core. The synthesis of JH-VIII-49 is an eight-step process with a 33% overall yield. However, a detailed, step-by-step public protocol for the conversion of JH-VIII-49 to this compound is not available in the peer-reviewed literature.
Conclusion
This compound is a valuable research tool for studying the biological functions of CDK8 and for exploring the therapeutic potential of targeted CDK8 degradation. Its potency, selectivity, and well-defined mechanism of action make it a suitable probe for dissecting the role of CDK8 in various signaling pathways and disease models. This guide provides the foundational information and experimental framework necessary for researchers to effectively utilize this compound in their studies. Further investigation into its in vivo efficacy, pharmacokinetic, and pharmacodynamic properties will be crucial for its potential translation into a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Development of JH-XI-10-02: A Technical Whitepaper
Abstract
JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various oncogenic signaling pathways. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and the therapeutic potential of CDK8 inhibition. This whitepaper details the biochemical and cellular activity of this compound, its selectivity profile, and the experimental methodologies employed in its characterization.
Introduction: The Rationale for a CDK8 Degrader
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, which plays a crucial role in regulating the transcription of numerous genes. Dysregulation of CDK8 activity has been linked to the pathogenesis of various cancers through its influence on key signaling pathways, including the Wnt-β-catenin, TGF-β, and p53 pathways.[1][2] The natural product Cortistatin A was identified as a potent and selective inhibitor of CDK8, highlighting the therapeutic potential of targeting this kinase.[3] However, the complex multi-step synthesis of Cortistatin A presented a significant hurdle for its widespread development and clinical application.[3]
This challenge prompted the development of a more synthetically accessible CDK8 inhibitor. The result was JH-VIII-49, a potent and selective inhibitor with a simplified steroid core, achievable through an eight-step synthesis with a 33% overall yield.[3] Building upon this success, and leveraging the emerging field of targeted protein degradation, this compound was designed as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery.[3] this compound was synthesized by linking the CDK8 inhibitor JH-VIII-49 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3]
Mechanism of Action
This compound functions by inducing the selective degradation of CDK8. The molecule's bivalent nature allows it to simultaneously bind to CDK8 and the Cereblon E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK8 by the CRL4-CRBN complex and its subsequent degradation by the proteasome.[1][3] This targeted degradation approach offers a distinct advantage over simple inhibition, as it can eliminate all functions of the target protein, not just its enzymatic activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its parent compound, JH-VIII-49.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CDK8 | Biochemical | 159 | [4] |
| JH-VIII-49 | CDK8 | Biochemical | 17 | [3] |
| JH-VIII-49 | CDK19 | Biochemical | 8 | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Experiment | Concentration | Time (hours) | Result | Reference |
| This compound | Jurkat | CDK8 Degradation | 1 µM | 6 | Partial Degradation | [4] |
| This compound | Jurkat | CDK8 Degradation | 1 µM | 24 | Significant Degradation | [4] |
| This compound | MOLT4 (WT) | CDK8 Degradation | 5 µM | 24 | Degradation Observed | [4] |
| This compound | MOLT4 (CRBN null) | CDK8 Degradation | 0.1-5 µM | 24 | No Degradation | [4] |
Table 3: Selectivity of Parent Compound (JH-VIII-49)
| Kinase | % Inhibition at 10 µM |
| CDK8 | >90% |
| CDK19 | >90% |
| NEK1 | >90% |
| PIKFYVE | >90% |
| Data from KinomeScan against a panel of 468 kinases.[3] |
Experimental Protocols
Cell Culture
-
Jurkat and MOLT4 cells: These suspension cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for CDK8 Degradation
-
Cell Treatment: Jurkat or MOLT4 cells were seeded at a density of 1 x 10^6 cells/mL and treated with the indicated concentrations of this compound or DMSO as a vehicle control for the specified durations.
-
Cell Lysis: After treatment, cells were harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against CDK8 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as GAPDH or β-actin, was used to ensure equal protein loading.
CRBN Knockout Cell Line Experiments
To confirm the CRBN-dependent mechanism of action, wild-type MOLT4 cells and MOLT4 cells with a CRISPR/Cas9-mediated knockout of the CRBN gene were utilized.[4] Both cell lines were treated with this compound, and CDK8 levels were assessed by Western blotting as described above. The absence of CDK8 degradation in the CRBN null cells at concentrations that induced degradation in the wild-type cells confirmed that the activity of this compound is dependent on the presence of Cereblon.[4]
Signaling Pathways
CDK8 is known to be a critical regulator of several oncogenic signaling pathways. By inducing the degradation of CDK8, this compound is hypothesized to modulate the activity of these pathways.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by CDK8. As a potent and selective PROTAC degrader, it effectively induces the degradation of CDK8 in a Cereblon-dependent manner. The development of this compound from a simplified, synthetically accessible scaffold overcomes the limitations of earlier natural product-based inhibitors. Further research is warranted to explore the full therapeutic potential of this compound in various cancer models and to elucidate its detailed impact on downstream signaling pathways.
References
Methodological & Application
Application Notes and Protocols for JH-XI-10-02: A Selective CDK8 Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JH-XI-10-02, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8). This document outlines the mechanism of action, provides detailed experimental protocols for cell culture and analysis, and presents key quantitative data to facilitate the integration of this compound into your research and development workflows.
Introduction
This compound is a bivalent small molecule that induces the degradation of CDK8, a key transcriptional regulator implicated in various cancers.[1][2] As a PROTAC, this compound functions by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibition, potentially leading to a more profound and sustained biological response.
Mechanism of Action
This compound is comprised of a ligand that binds to CDK8 and another ligand that recruits the E3 ligase Cereblon (CRBN). This ternary complex formation (this compound : CDK8 : CRBN) is the critical step in initiating the degradation cascade. Once the complex is formed, CRBN, as part of the CRL4-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules to CDK8. Poly-ubiquitinated CDK8 is then recognized and degraded by the 26S proteasome.[1][2][3]
References
Application Notes and Protocols for CDK8 Degradation using JH-XI-10-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8). As a key transcriptional regulator implicated in various oncogenic signaling pathways, CDK8 is a compelling target for therapeutic intervention. This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce CDK8 degradation and assess its downstream cellular effects.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK8, a linker, and a ligand that binds to the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK8, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.
Caption: Mechanism of this compound, a PROTAC that induces CDK8 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 159 nM | [1][2] |
Table 2: Recommended Treatment Conditions for CDK8 Degradation
| Cell Line | Concentration | Time | Expected Outcome | Reference |
| Jurkat | 1 µM | 6 hours | Partial Degradation | |
| Jurkat | 1 µM | 24 hours | Significant Degradation | |
| Molt4 (WT) | 5 µM | 24 hours | Significant Degradation | |
| Molt4 (CRBN null) | 0.1 - 5 µM | 24 hours | No Degradation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and effects of this compound.
Caption: General experimental workflow for evaluating this compound.
Western Blotting for CDK8 Degradation
This protocol is for the detection of CDK8 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cell lines (e.g., Jurkat, Molt4)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CDK8 polyclonal antibody (e.g., Novus Biologicals, NBP2-92972)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells) or grow to a suitable density (for suspension cells). Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-CDK8 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Real-Time Quantitative PCR (RT-qPCR) for CDK8 mRNA Levels
This protocol is to confirm that this compound mediates CDK8 degradation at the protein level and does not affect its mRNA expression.
Materials:
-
Treated cells from the experimental setup described above
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
RT-qPCR instrument
-
Forward and reverse primers for CDK8 and a housekeeping gene (e.g., GAPDH).
Table 3: Recommended Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| CDK8 | GCTGATAGGAAGGTGTGGCTTC | CCGAGGTAACTGAACTGGCTTC | |
| GAPDH | AGTGGGCCACACTGTGAAAA | CCCACACAGTACATGAGGC |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a standard RNA extraction method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Set up the RT-qPCR reaction with SYBR Green master mix, cDNA template, and the specific primers for CDK8 and the housekeeping gene.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of CDK8 mRNA, normalized to the housekeeping gene.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following CDK8 degradation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
CDK8 Signaling Pathways
CDK8 is a crucial regulator of transcription and is involved in several key signaling pathways implicated in cancer.
Caption: Key signaling pathways regulated by CDK8.
Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions.
References
Application Notes and Protocols for JH-XI-10-02-mediated Protein Degradation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Cyclin-Dependent Kinase 8 (CDK8).
Introduction
This compound is a bivalent molecule that functions as a CDK8 degrader.[1][2][3][4] It operates by hijacking the ubiquitin-proteasome system.[3] One end of the molecule binds to CDK8, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of CDK8, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a powerful alternative to traditional small molecule inhibition. This compound has a reported IC50 of 159 nM for CDK8.[1][2][5]
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between CDK8, this compound, and the E3 ligase Cereblon. This induced proximity leads to the polyubiquitination of CDK8 and its subsequent degradation by the 26S proteasome. This process is highly selective for CDK8, with no significant degradation of the related kinase CDK19 observed.[1][4][6][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment times for CDK8 degradation by this compound in different cell lines.
| Cell Line | Concentration | Treatment Time | Outcome | Citation |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [1][3][5][8] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [1][4][5][6][7] |
| Molt4 (Wild-Type) | 5 µM | 24 hours | Degradation of CDK8 | [1][5] |
| Molt4 (CRBN null) | 0.1 - 5 µM | 24 hours | No degradation of CDK8 | [1][5] |
Experimental Protocols
Protocol 1: In Vitro CDK8 Degradation Assay
This protocol outlines the steps to assess the degradation of CDK8 in cultured cells using Western Blotting.
Materials:
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Appropriate cell line (e.g., Jurkat, Molt4)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK8
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Caption: Western Blotting workflow for CDK8 degradation.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1-5 µM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Normalize the protein amounts for each sample.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK8 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Imaging and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the extent of CDK8 degradation relative to the loading control.
-
Signaling Pathways
CDK8 is a key regulator of transcription and is involved in several important signaling pathways.[3] Its degradation by this compound can therefore have significant downstream effects on cellular processes.
Caption: Key signaling pathways regulated by CDK8.
Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 5. biocompare.com [biocompare.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting CDK8 Degradation by JH-XI-10-02
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Cyclin-Dependent Kinase 8 (CDK8) degradation induced by the PROTAC (Proteolysis Targeting Chimera) molecule JH-XI-10-02 using Western blot analysis.
Introduction
This compound is a potent and selective degrader of CDK8.[1] It functions as a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1] CDK8 is a key transcriptional regulator implicated in various cancers, making targeted degradation of this protein a promising therapeutic strategy.[2][3] This document outlines the materials, and a step-by-step protocol for assessing the efficacy of this compound in cultured cells.
Data Presentation
The following tables summarize the quantitative data on CDK8 degradation by this compound in various cell lines as reported in the literature.
Table 1: CDK8 Degradation in Jurkat Cells Treated with this compound
| Concentration (µM) | Incubation Time (hours) | CDK8 Degradation Level | Reference |
| 1 | 6 | Partial | [4] |
| 1 | 24 | Significant |
Table 2: CDK8 Degradation in Molt4 Cells Treated with this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | CDK8 Degradation Level | Reference |
| Wild-Type (WT) | 5 | 24 | Degraded | |
| CRBN Null | 0.1 - 5 | 24 | No Degradation |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Jurkat (human T-cell leukemia) or Molt4 (human acute lymphoblastic leukemia) cells are suitable for this protocol.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM for Jurkat, 5 µM for Molt4) for the indicated time points (e.g., 6 and 24 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
Western Blot Protocol for CDK8 Detection
1. Protein Extraction
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
For wet transfer, perform the transfer in a transfer buffer (containing Tris, glycine, and methanol) at 100V for 1-2 hours at 4°C.
-
For semi-dry transfer, follow the manufacturer's instructions for the specific apparatus.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK8 overnight at 4°C with gentle agitation. A recommended starting dilution for a rabbit polyclonal anti-CDK8 antibody is 1:1000 in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software. Normalize the CDK8 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualizations
Signaling Pathway of CDK8
Caption: Overview of CDK8's role within the Mediator complex and its influence on key signaling pathways that regulate gene transcription.
Experimental Workflow for Western Blot Analysis
References
Application Notes and Protocols for Studying the Wnt Signaling Pathway with JH-XI-10-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial cellular cascade that governs embryonic development, cell proliferation, and tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. Cyclin-dependent kinase 8 (CDK8) has emerged as a key positive regulator of the Wnt/β-catenin signaling pathway, acting as a transcriptional coactivator. JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK8.[1][2] By recruiting the E3 ubiquitin ligase Cereblon, this compound flags CDK8 for proteasomal degradation, thereby providing a powerful tool to investigate the role of CDK8 in Wnt signaling and to explore its therapeutic potential.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to study the Wnt signaling pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK8, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation (CDK8-JH-XI-10-02-CRBN) leads to the ubiquitination of CDK8 and its subsequent degradation by the proteasome. The degradation of CDK8 is expected to inhibit the transcription of Wnt target genes by removing a key coactivator of β-catenin.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 159 nM | Biochemical Assay | [1][3] |
| Recommended Cellular Concentration | 1-5 µM | Cell-based Assays | [3] |
| CDK8 Degradation | Partial degradation at 1 µM (6h), Significant degradation at 1 µM (24h) in Jurkat cells. Degradation at 5 µM in WT Molt4 cells. | Western Blot | [4][5] |
| Selectivity | High selectivity for CDK8/CDK19 over a panel of 468 kinases. No significant effect on CDK19 protein levels at 1 µM. | KinomeScan, Western Blot | [3][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines with active Wnt signaling.
Materials:
-
Cancer cell line of interest (e.g., Colo205, HEK293T)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from nanomolar to micromolar levels to determine a dose-response curve. Add 100 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Wnt Signaling Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells at a density of 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[7]
-
Transfection: Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wnt Pathway Activation: Activate the Wnt pathway by adding Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to the wells.[7] Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect on Wnt signaling.
Western Blot Analysis
This protocol is for detecting the degradation of CDK8 and assessing the levels of β-catenin.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK8, anti-β-catenin, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the desired time points (e.g., 1 µM for 6 and 24 hours).[4][5] Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK8 and β-catenin overnight at 4°C. Also, probe for a loading control protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
This compound is a valuable chemical probe for dissecting the role of CDK8 in the Wnt signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of CDK8 degradation on cell viability, Wnt-dependent transcription, and key protein levels within the pathway. The use of this compound in combination with these assays will contribute to a deeper understanding of Wnt pathway regulation and may aid in the development of novel therapeutics for Wnt-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: JH-XI-10-02 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system to specifically target and eliminate the CDK8 protein.[1] It is a bivalent molecule composed of a ligand that binds to CDK8 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK8.
CDK8 is recognized as a colorectal cancer oncogene that plays a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal malignancies. Overexpression of CDK8 can disrupt normal cell proliferation, differentiation, and apoptosis. Therefore, targeted degradation of CDK8 by this compound presents a promising therapeutic strategy for colorectal cancer.
Note: While the mechanism of action of this compound and the role of its target, CDK8, in colorectal cancer are established, publicly available data on the specific application and effects of this compound in colorectal cancer cell lines are limited. The following data and protocols are based on the compound's known characteristics and general methodologies in cancer research.
Quantitative Data Summary
Currently, there is no specific quantitative data available from published studies on the effects of this compound in colorectal cancer cell lines. The table below summarizes the available biochemical and non-colorectal cancer cellular data for this compound.
| Parameter | Value | Cell Line / Assay Type | Reference |
| IC50 (CDK8) | 159 nM | Biochemical Assay | |
| CDK8 Degradation | Partial degradation at 1 µM after 6 hours | Jurkat (Leukemia) | |
| CDK8 Degradation | Significant degradation at 1 µM after 24 hours | Jurkat (Leukemia) | |
| CDK8 Degradation | Degradation at 5 µM after 24 hours | Molt4 (Leukemia) | |
| Effect on CDK19 | No significant effect | Jurkat (Leukemia) |
Signaling Pathway and Mechanism of Action
This compound induces the degradation of CDK8, which is a key regulator of the Wnt/β-catenin signaling pathway. In colorectal cancer, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in proliferation and survival. CDK8 can act as a positive regulator of β-catenin-driven transcription. By degrading CDK8, this compound is hypothesized to inhibit the transcriptional activity of β-catenin, thereby reducing the proliferation of colorectal cancer cells.
Caption: Mechanism of action of this compound in colorectal cancer cells.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for CDK8 Degradation
This protocol is to confirm the degradation of CDK8 in colorectal cancer cells following treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK8, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Caption: Workflow for Western Blot analysis of CDK8 protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if this compound induces apoptosis in colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a promising therapeutic agent for colorectal cancer due to its targeted degradation of the oncoprotein CDK8. While specific data in colorectal cancer cell lines is not yet widely available, the provided protocols offer a framework for researchers to investigate its efficacy. Further studies are warranted to elucidate the full potential of this compound in the context of colorectal cancer, including its effects on cell viability, apoptosis, and the Wnt/β-catenin signaling pathway in relevant cancer models.
References
Application Note and Protocols for Downstream Pathway Analysis after JH-XI-10-02 Treatment
Introduction
JH-XI-10-02 is a highly potent and selective PROTAC (PROteolysis TArgeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a bivalent small molecule, it functions by simultaneously binding to CDK8 and the E3 ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK8.[1][2][3] CDK8 is a key transcriptional regulator involved in numerous oncogenic signaling pathways, including the Wnt-β-catenin, TGF-β, p53, and STAT signaling pathways. Degradation of CDK8 via this compound offers a powerful and selective approach to modulate these pathways for therapeutic research.
This document provides detailed protocols for treating cells with this compound and analyzing the downstream consequences of CDK8 degradation, with a focus on Western blotting and quantitative PCR (qPCR) to assess changes in key pathway components.
Mechanism of Action
This compound mediates the formation of a ternary complex between CDK8 and the CRL4-CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin chains to CDK8, marking it for recognition and degradation by the 26S proteasome. This targeted degradation is a rapid and efficient method for reducing cellular levels of CDK8 protein, without affecting its mRNA levels.
Caption: Mechanism of this compound action.
Key Downstream Signaling Pathways
CDK8 acts as a transcriptional co-regulator, influencing the activity of several key transcription factors. Its degradation is expected to modulate gene expression downstream of these pathways.
Caption: Key signaling pathways regulated by CDK8.
Data Presentation: Treatment Conditions and Efficacy
The following tables summarize the known efficacy of this compound and provide a template for presenting downstream gene expression data.
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ | 159 nM | CDK8 (Biochemical Assay) | |
| Effective Concentration | 1 µM | Jurkat Cells (24h treatment) | |
| Effective Concentration | 5 µM | Molt4 Cells (24h treatment) |
| Selectivity | No effect on CDK19 | Jurkat Cells | |
Table 2: Example Template for qRT-PCR Analysis of Downstream Target Genes
| Pathway | Gene Target | Fold Change (vs. Vehicle) | P-value |
|---|---|---|---|
| Wnt/β-catenin | c-Myc | Data | Data |
| Wnt/β-catenin | Axin2 | Data | Data |
| TGF-β | PAI-1 (SERPINE1) | Data | Data |
| TGF-β | SMAD7 | Data | Data |
| p53 | p21 (CDKN1A) | Data | Data |
| p53 | MDM2 | Data | Data |
| JAK/STAT | IRF1 | Data | Data |
| JAK/STAT | SOCS3 | Data | Data |
Experimental Workflow and Protocols
A general workflow for investigating the downstream effects of this compound is presented below, followed by detailed protocols.
Caption: General experimental workflow.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
-
Cell Seeding:
-
Adherent Cells: Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency on the day of treatment.
-
Suspension Cells (e.g., Jurkat, Molt4): Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL.
-
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Note: The solubility in DMSO is up to 50 mM.
-
-
Treatment:
-
On the day of the experiment, dilute the 10 mM stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM for Jurkat cells).
-
Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time course (e.g., 6, 12, or 24 hours). Significant degradation in Jurkat cells is observed after 24 hours of treatment with 1 µM this compound.
-
-
Harvesting:
-
After incubation, harvest cells for downstream protein and RNA analysis.
-
Protocol 2: Western Blotting for CDK8 Degradation
This protocol is for verifying the degradation of CDK8 protein.
-
Cell Lysis:
-
Wash harvested cells once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the percentage of CDK8 degradation relative to the vehicle control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the mRNA expression levels of downstream target genes.
-
RNA Extraction:
-
Extract total RNA from harvested cells using an RNA extraction kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (see Table 2 for examples), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method.
-
Present the data as fold change in the this compound treated group relative to the vehicle control group.
-
References
Application Notes and Protocols for JH-XI-10-02 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a bifunctional molecule, this compound functions by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2][3] The degradation of CDK8, a key transcriptional regulator implicated in various cancers, presents a promising therapeutic strategy.[2][3]
These application notes provide a comprehensive overview of this compound and a generalized protocol for its evaluation in in vivo animal studies, based on its mechanism of action and common practices for PROTAC molecules.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to achieve targeted protein degradation. The molecule consists of a ligand that binds to CDK8 and another ligand that recruits the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This ternary complex formation (this compound:CDK8:CRBN) brings CDK8 into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[1][2][3]
Caption: Mechanism of action of this compound as a PROTAC for CDK8 degradation.
CDK8 Signaling Pathways
CDK8 is a transcriptional co-regulator that plays a role in various signaling pathways implicated in cancer development and progression. Its degradation by this compound is expected to modulate these pathways.
Caption: Overview of key signaling pathways modulated by CDK8.
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound. Note: Currently, there is no publicly available in vivo data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| CDK8 IC50 | 159 nM | Biochemical Assay | [1] |
| Cellular Degradation | 1 µM (24h) | Jurkat | [1] |
| Cellular Degradation | 5 µM (24h) | Molt4 (WT) | [1] |
| CRBN Dependence | No degradation in CRBN null Molt4 cells | Molt4 (CRBN-/-) | [1] |
Experimental Protocols for In Vivo Animal Studies
Disclaimer: The following protocols are generalized templates for the in vivo evaluation of a PROTAC such as this compound. Due to the lack of specific published data for this compound, these protocols are based on common practices for similar molecules. Researchers should perform initial dose-finding and tolerability studies to establish an appropriate therapeutic window for this compound in their chosen animal model.
Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
A suggested formulation for this compound for in vivo experiments is as follows:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix well.
-
It is recommended to prepare the formulation fresh on the day of use.
Protocol 2: General Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle control (formulation without the active compound)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line known to be sensitive to CDK8 inhibition
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cells under standard conditions. Subcutaneously implant a specified number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound at a predetermined dose and schedule (e.g., daily or every other day) via a suitable route (e.g., intraperitoneal injection). The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors and other relevant tissues for further analysis.
Protocol 3: Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
Objective: To assess the degradation of CDK8 in tumors and other tissues following this compound administration and to determine the pharmacokinetic profile of the compound.
Procedure for PD Analysis:
-
Administer a single dose of this compound to tumor-bearing mice.
-
At various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours), euthanize a subset of mice.
-
Collect tumor tissue and other organs of interest.
-
Prepare protein lysates from the collected tissues.
-
Analyze CDK8 protein levels by Western blotting or other quantitative protein analysis methods to determine the extent and duration of target degradation.
Procedure for PK Analysis:
-
Administer a single dose of this compound to mice.
-
Collect blood samples at multiple time points post-dosing.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
This compound is a valuable research tool for studying the biological functions of CDK8 and for exploring its therapeutic potential. The provided application notes and generalized protocols offer a framework for initiating in vivo studies. It is imperative for researchers to conduct preliminary studies to optimize dosing and to tailor the experimental design to their specific research questions and animal models.
References
Troubleshooting & Optimization
Technical Support Center: Cell Viability Assays After JH-XI-10-02 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC CDK8 degrader, JH-XI-10-02, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 8 (CDK8) for degradation.[1][2] It is a bifunctional molecule that binds to both CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of CDK8, marking it for degradation by the proteasome.[1] this compound has a reported IC50 of 159 nM for CDK8 degradation.
Q2: Why is CDK8 a target in cancer research?
A2: CDK8 is a component of the Mediator complex and plays a significant role in regulating gene transcription. It is implicated in various oncogenic signaling pathways, including the Wnt/β-catenin, p53, and TGF-β pathways. Overexpression of CDK8 is observed in several cancers, including colorectal cancer, and is associated with increased cell proliferation and survival.
Q3: What is the expected effect of this compound on cancer cell viability?
A3: By degrading CDK8, this compound is expected to inhibit the growth and proliferation of cancer cells that are dependent on CDK8 signaling. The degradation of CDK8 can disrupt downstream signaling pathways, such as the Wnt/β-catenin pathway, leading to a reduction in the expression of genes that promote cell cycle progression and survival.
Q4: I am not observing a significant decrease in cell viability after this compound treatment, although I can confirm CDK8 degradation. What could be the reason?
A4: Several factors could contribute to this observation:
-
Cell Line Dependency: The cancer cell line you are using may not be highly dependent on CDK8 for its survival and proliferation.
-
Time Lag: There might be a delay between CDK8 degradation and the subsequent induction of cell death. You may need to perform a time-course experiment to determine the optimal endpoint for your viability assay.
-
Redundant Pathways: Other signaling pathways might compensate for the loss of CDK8, allowing the cells to survive.
-
Assay Sensitivity: The cell viability assay you are using may not be sensitive enough to detect subtle changes in cell health. Consider trying an alternative assay that measures a different cellular parameter (e.g., apoptosis, membrane integrity).
Q5: At high concentrations of this compound, I see a decrease in its effect on cell viability (a "hook effect"). Is this normal?
A5: Yes, the "hook effect" is a known phenomenon for PROTACs. At very high concentrations, the PROTAC can form binary complexes with either the target protein (CDK8) or the E3 ligase (Cereblon) separately, which are non-productive for forming the ternary complex required for degradation. This can lead to a decrease in the degradation of the target protein and, consequently, a reduced effect on cell viability. It is recommended to test a wide range of concentrations, including lower ones, to fully characterize the dose-response curve.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK8 Degradation) | - | 159 nM | |
| CDK8 Degradation | Jurkat | Significant degradation at 1 µM after 24h | |
| CDK8 Degradation | Molt4 (WT) | Degradation observed at 5 µM after 24h | |
| CDK8 Degradation | Molt4 (CRBN null) | No degradation observed |
Note: Currently, publicly available literature does not provide a comprehensive table of IC50 values for this compound from cell viability assays across a range of cancer cell lines. The provided data focuses on the degradation of its target, CDK8.
Experimental Protocols & Troubleshooting
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile reagents. |
| Low signal or poor dynamic range | Suboptimal cell number or incubation time. | Optimize cell seeding density and MTT incubation time. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and be precise with pipetting. |
| Compound interference | This compound may directly reduce MTT. | Run a cell-free control with the compound and MTT to check for direct reduction. |
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound at desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High percentage of PI-positive cells in the negative control | Harsh cell handling during harvesting. | Use gentle techniques for cell detachment and centrifugation. |
| Weak Annexin V staining | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2. |
| High background fluorescence | Inadequate washing of cells. | Perform an additional wash step with PBS before resuspending in binding buffer. |
| No apoptotic population observed | Treatment time or concentration is not optimal. | Perform a time-course and dose-response experiment. |
Crystal Violet Staining for Cell Viability
This simple and cost-effective assay measures the number of adherent cells, providing an indirect measure of cell viability.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Fixation: After treatment, carefully remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Washing: Gently wash the wells with PBS.
-
Staining: Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Uneven staining | Incomplete removal of medium or uneven cell monolayer. | Ensure complete removal of medium before fixation and check for a confluent monolayer. |
| High background | Inadequate washing after staining. | Increase the number of washing steps to remove all unbound dye. |
| Loss of cells during washing | Adherent cells are weakly attached. | Be very gentle during the washing steps. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for cell viability assays.
References
Interpreting Western Blot Results for JH-XI-10-02 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JH-XI-10-02 in their experiments. The information is tailored for scientists and drug development professionals to help interpret western blot data and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a bivalent small molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] It functions by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This proximity facilitates the ubiquitination of CDK8, marking it for degradation by the proteasome.
Q2: What is the expected outcome of a successful this compound western blot experiment?
A successful experiment will show a dose-dependent and time-dependent decrease in the band intensity of CDK8 in cells treated with this compound compared to vehicle-treated controls. This indicates the degradation of the CDK8 protein.
Q3: Why is CDK19 an important negative control for this compound experiments?
CDK19 is a close homolog of CDK8. This compound is reported to be selective for CDK8 and does not cause significant degradation of CDK19. Therefore, probing for CDK19 serves as a crucial negative control to demonstrate the selectivity of this compound-mediated degradation. The band intensity of CDK19 should remain relatively unchanged across different treatment conditions.
Q4: What are the recommended concentrations and treatment times for this compound?
Effective concentrations and treatment times can vary depending on the cell line. However, published data suggests that significant degradation of CDK8 in Jurkat cells can be observed with 1 µM of this compound after 24 hours of treatment. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q5: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is because the high concentration of the PROTAC can lead to the formation of binary complexes (PROTAC-CDK8 or PROTAC-CRBN) instead of the productive ternary complex (CDK8-PROTAC-CRBN) required for ubiquitination. This can result in a U-shaped dose-response curve.
Experimental Protocols & Data Presentation
Western Blot Protocol for Assessing this compound Efficacy
This protocol provides a general framework. Optimization of specific steps may be required for different cell lines and experimental setups.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK8 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. A validated CDK8 antibody, such as catalog # NBP2-92972, is recommended.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the CDK8 band intensity to the loading control.
Data Presentation
Summarize your quantitative western blot data in a table for clear comparison.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized CDK8 Expression (% of Vehicle) | Normalized CDK19 Expression (% of Vehicle) |
| Vehicle (DMSO) | 0 | 24 | 100 | 100 |
| This compound | 0.1 | 24 | ||
| This compound | 0.5 | 24 | ||
| This compound | 1.0 | 24 | ||
| This compound | 2.0 | 24 | ||
| This compound | 5.0 | 24 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No CDK8 Degradation Observed | Ineffective this compound Concentration or Treatment Time: The concentration may be too low or the treatment time too short. | Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 4-48 hours) experiment to determine optimal conditions. |
| Cell Line Resistance: The cell line may lack necessary components of the ubiquitin-proteasome system. | Confirm the expression of Cereblon (CRBN) in your cell line. | |
| Compound Instability: this compound may have degraded. | Ensure proper storage of the compound at -20°C. Prepare fresh stock solutions in DMSO. | |
| Weak or No CDK8 Signal | Low Protein Abundance: CDK8 may be expressed at low levels in your cell line. | Increase the amount of protein loaded onto the gel. |
| Poor Antibody Quality: The primary antibody may not be sensitive or specific enough. | Use a validated antibody for western blot. Consider using an antibody enhancer solution. | |
| Inefficient Protein Transfer: High molecular weight proteins like CDK8 may not transfer efficiently. | Optimize transfer conditions (e.g., use a wet transfer system, increase transfer time). | |
| High Background on the Blot | Insufficient Blocking: The blocking step may not be adequate. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | Titrate your antibodies to determine the optimal dilution. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Use a more specific, affinity-purified antibody. Ensure your lysis buffer contains protease inhibitors to prevent protein degradation. |
| Sample Overload: Too much protein loaded can lead to smearing and non-specific bands. | Reduce the amount of protein loaded per lane. | |
| Inconsistent Loading Control | Uneven Protein Loading: Errors in protein quantification or pipetting. | Carefully perform protein quantification and ensure equal loading in all lanes. |
| Loading Control Protein Expression is Affected by Treatment: The expression of your loading control may be altered by this compound. | Test different loading controls (e.g., GAPDH, β-actin, Tubulin) to find one that is stable under your experimental conditions. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
A generalized workflow for western blot analysis of this compound-mediated protein degradation.
Mechanism of action for this compound-induced degradation of CDK8 via the ubiquitin-proteasome system.
A simplified diagram of the CDK8 signaling pathway and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. abmole.com [abmole.com]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JH-XI-10-02 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of JH-XI-10-02 , a novel proteolysis-targeting chimera (PROTAC), for achieving maximal degradation of its target protein, Target Protein X (TPX) .
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments, a time-course experiment is highly recommended to determine the optimal degradation window for your specific system.[1][2] A typical starting point would be to treat cells for various durations, such as 2, 4, 8, 12, 24, and 48 hours.[1][2] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation periods.[1]
Q2: How do I know if I've reached the maximal degradation point (Dmax)?
A2: You can determine the point of maximum degradation (Dmax) by performing a time-course experiment and quantifying the levels of the target protein at each time point, typically by Western blot.[2][3] The Dmax is the time point at which the lowest level of the target protein is observed. Extending the incubation time beyond this point may not result in further degradation and could potentially lead to secondary, off-target effects.[4]
Q3: My target protein levels are not decreasing after treatment with this compound. What could be the reason?
A3: Several factors could contribute to a lack of degradation. These include suboptimal incubation time (either too short or too long), inappropriate concentration of this compound, low cell permeability, or low expression of the necessary E3 ligase (e.g., Cereblon or VHL) in your chosen cell line.[1][5][6] It is also crucial to verify the integrity of the compound.[2]
Q4: Can the incubation time be too long? What are the potential consequences?
A4: Yes, excessively long incubation times can be problematic. While you might reach maximal degradation, prolonged exposure to the compound could induce off-target effects or cellular toxicity.[6] Furthermore, the cell may adapt by synthesizing new target protein, potentially masking the degradation effect. Evaluating degradation at time points longer than 8 hours runs a greater risk of identifying false positives.[4] It is therefore crucial to identify the shortest treatment time that achieves robust degradation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak degradation of Target Protein X (TPX) | 1. Inappropriate incubation time: The selected time point may be too early to observe degradation, or too late, and the cell has already started resynthesizing the protein.[1][4] 2. Suboptimal concentration: The concentration of this compound may be too low to be effective or so high that it causes the "hook effect".[2][5] 3. Low E3 ligase expression: The cell line used may not express sufficient levels of the E3 ligase that this compound recruits.[1] | 1. Conduct a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal duration for degradation.[1][2] 2. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and observe any potential hook effect.[1][5] 3. Verify E3 ligase expression: Check the expression level of the relevant E3 ligase in your cell line using Western blot or qPCR.[1] |
| Degradation is observed at early time points but protein levels recover at later time points. | 1. Protein resynthesis: The cell's natural protein synthesis machinery is replacing the degraded TPX. 2. Compound instability: this compound may be unstable in the cell culture medium over longer incubation periods.[5] | 1. Select an earlier time point for your endpoint assays: Choose the time point of maximal degradation for subsequent experiments. 2. Assess compound stability: Evaluate the stability of this compound in your experimental media over the time course of the experiment.[5] |
| High variability in degradation levels between replicate experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or overall cell health can impact the efficiency of the ubiquitin-proteasome system.[5] 2. Inconsistent timing: Precise timing of compound addition and cell harvesting is critical for reproducible results. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[5] 2. Maintain precise timing: Be meticulous with the timing of all experimental steps, especially for shorter incubation periods. |
Data Presentation
Table 1: Hypothetical Time-Dependent Degradation of Target Protein X (TPX) by this compound in HEK293 Cells
| Incubation Time (hours) | TPX Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100% | 5.2 |
| 2 | 85% | 4.8 |
| 4 | 55% | 6.1 |
| 8 | 25% | 4.5 |
| 12 | 15% | 3.9 |
| 24 | 10% | 3.2 |
| 48 | 20% | 4.1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Time-Course Experiment for Optimal Incubation Time Determination
This protocol outlines the steps to identify the optimal incubation time for TPX degradation by this compound.
-
Cell Seeding:
-
Seed HEK293 cells in multiple wells of a 6-well plate at a consistent density to ensure they reach 70-80% confluency at the time of harvesting.
-
-
PROTAC Treatment:
-
Treat the cells with a fixed, effective concentration of this compound (e.g., the predetermined DC50 concentration or a concentration known to induce degradation, such as 100 nM).
-
Include a vehicle control (e.g., DMSO) for the longest time point.
-
-
Time Points:
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TPX overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TPX band intensity to the loading control.
-
Plot the normalized TPX levels against the incubation time to identify the time point of maximal degradation (Dmax).
-
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
JH-XI-10-02 stability in cell culture media
Welcome to the technical support center for JH-XI-10-02. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC® (Proteolysis Targeting Chimera) designed for targeted protein degradation. It functions as a CDK8 degrader by linking a CDK8 inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation (this compound, CDK8, and CRBN) leads to the ubiquitination and subsequent proteasomal degradation of CDK8.[1][2][3] this compound has been shown to be a highly potent and selective degrader of CDK8, with no significant effect on the closely related CDK19.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO. For these stock solutions, short-term storage (up to one month) at -20°C is recommended, while long-term storage (up to six months) should be at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use volumes.
Q3: What is the stability of this compound in cell culture media?
While specific stability data for this compound in cell culture media is not extensively published, general guidance for similar molecules suggests that it is not advisable to store it in aqueous solutions, such as cell culture media, for extended periods. The components of this compound, such as the pomalidomide (B1683931) moiety, are known to be susceptible to hydrolysis in aqueous solutions. Therefore, it is best practice to prepare fresh working solutions in pre-warmed cell culture media for each experiment from a frozen DMSO stock. A decrease in the compound's efficacy in longer-term experiments could indicate instability in the media at 37°C.
Q4: In which cell lines and at what concentrations has this compound been shown to be effective?
This compound has been demonstrated to induce significant degradation of CDK8 in Jurkat cells at a concentration of 1 µM after 24 hours of treatment. It has also been shown to cause degradation of CDK8 in MOLT-4 cells at concentrations up to 5 µM. The optimal concentration may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the media immediately after adding the this compound working solution.
-
Media becomes cloudy after some time in the incubator.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the media exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out". | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | If possible, test the compound's stability in different basal media formulations. |
| pH Shift | The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. |
Issue 2: Lack of or Reduced CDK8 Degradation
Symptoms:
-
Western blot analysis shows no significant decrease in CDK8 levels after treatment with this compound.
-
The observed degradation is less than expected based on published data.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Concentration (Hook Effect) | At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation. | Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for maximal degradation and to check for a bell-shaped dose-response curve. |
| Compound Instability | This compound may have degraded in the cell culture media during the experiment. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound at appropriate intervals. |
| Low Cereblon (CRBN) Expression | The E3 ligase CRBN is essential for the activity of this compound. Low or absent expression in the cell line used will result in no degradation. | Confirm the expression of CRBN in your target cells via Western blot or qPCR. |
| Incorrect Incubation Time | The time required for significant degradation can vary between cell lines. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. |
| Poor Cell Health | Unhealthy or overly confluent cells may have a compromised ubiquitin-proteasome system. | Ensure you are using healthy, sub-confluent cells within a consistent passage number range. |
Experimental Protocols
Protocol: CDK8 Degradation Assay in Jurkat Cells using Western Blot
This protocol outlines the steps to assess the degradation of CDK8 in Jurkat cells following treatment with this compound.
1. Cell Culture and Plating:
- Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.
- Plate Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
2. Preparation of this compound Working Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Include a DMSO-only vehicle control.
3. Cell Treatment:
- Add the prepared working solutions of this compound and the vehicle control to the plated Jurkat cells.
- Incubate the cells for the desired time points (e.g., 6 and 24 hours).
4. Cell Lysis:
- After incubation, transfer the cells to a centrifuge tube and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
6. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
- Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.
7. Data Analysis:
- Quantify the band intensities for CDK8 and the loading control using image analysis software.
- Normalize the CDK8 band intensity to the loading control for each sample.
- Compare the normalized CDK8 levels in the this compound treated samples to the vehicle control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for this compound leading to CDK8 degradation.
Caption: Experimental workflow for a CDK8 degradation assay.
Caption: Troubleshooting logic for suboptimal CDK8 degradation.
References
How to handle JH-XI-10-02 precipitation in experiments
Welcome to the technical support center for JH-XI-10-02, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly precipitation, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bivalent small molecule designed to induce the degradation of CDK8.[1] It functions as a PROTAC, simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of CDK8, marking it for degradation by the proteasome.[1][2] This targeted protein degradation mechanism differs from traditional small molecule inhibitors.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[3]
Q3: What are the storage recommendations for this compound?
A3: this compound should be stored at -20°C.
Q4: Can this compound degrade other kinases?
A4: this compound is reported to be selective for CDK8 and does not show a significant effect on the closely related kinase, CDK19.[1]
Troubleshooting Guide: Handling this compound Precipitation
Precipitation of this compound, particularly when transitioning from a DMSO stock to an aqueous experimental buffer, is a common challenge due to its hydrophobic nature. The following guide provides systematic solutions to address this issue.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
-
Cause: Rapid solvent exchange when a concentrated DMSO stock is diluted in an aqueous medium, causing the compound to "crash out" of solution.
-
Solutions:
-
Optimize Final Concentration: Ensure the final working concentration of this compound does not exceed its solubility limit in the final experimental medium.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions.
-
Temperature Control: Always use pre-warmed (37°C) buffers or cell culture media for dilutions, as lower temperatures can decrease solubility.
-
Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the buffer to ensure gradual and uniform mixing.
-
Issue 2: Delayed Precipitation in Experimental Medium
-
Cause: Changes in the medium over time, such as shifts in pH or temperature, or interactions with media components, can lead to delayed precipitation.
-
Solutions:
-
pH and Buffer Stability: Ensure the pH of your experimental buffer is stable and appropriate for the compound.
-
Component Interaction: Be aware of potential interactions with salts or other components in complex media. If possible, test the solubility in a simpler buffer (e.g., PBS) first.
-
Fresh Preparations: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1]
-
Issue 3: Difficulty Dissolving the Compound Initially
-
Cause: Insufficient energy to break the crystal lattice of the solid compound.
-
Solutions:
-
Sonication: Use an ultrasonic bath for 5-15 minutes to aid in the dissolution of the stock solution in DMSO.
-
Gentle Heating: Warm the solution to 37°C for 5-10 minutes to increase solubility.
-
Visual Inspection: Always visually confirm that the stock solution is clear and free of particulates before proceeding with dilutions.
-
Data Presentation
Table 1: Solubility and Formulation of this compound
| Parameter | Value | Reference |
| Molecular Weight | 920.16 g/mol | [3] |
| Solubility in DMSO | Up to 50 mM (46.01 mg/mL) | [3] |
| Recommended In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. To prepare a 10 mM stock solution, add 108.68 µL of DMSO to 1 mg of this compound (adjust volume based on the actual amount of compound). b. Vortex the solution thoroughly. c. If precipitation is observed, gently warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for 5-15 minutes until the solution is clear. d. Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required. b. Add a small volume of the this compound DMSO stock to the pre-warmed cell culture medium while gently swirling. The final DMSO concentration should ideally be below 0.5% to minimize solvent effects on the cells. c. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments
This protocol is for preparing a 1 mL working solution.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).
-
Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 57.5 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.[4] d. Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.[4] e. Add 450 µL of Saline to bring the final volume to 1 mL and mix well.[4] f. This formulation should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action for this compound-mediated CDK8 degradation.
References
Addressing variability in JH-XI-10-02 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the PROTAC® CDK8 degrader, JH-XI-10-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8).[1] It functions as a bivalent small molecule that links a CDK8 inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This simultaneous binding facilitates the formation of a ternary complex between CDK8 and CRBN, leading to the ubiquitination of CDK8 and its subsequent degradation by the proteasome.[4][1]
Q2: What is the recommended concentration range and treatment time for this compound in cell-based assays?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental conditions. However, published data suggests a concentration range of 1-5 µM.[5][6] For example, in Jurkat cells, 1 µM of this compound induces partial degradation of CDK8 after 6 hours and significant degradation after 24 hours.[7][8] In MOLT4 cells, degradation of CDK8 was observed at 5 µM after 24 hours.[7][8]
Q3: Is this compound selective for CDK8?
This compound is reported to be a selective degrader of CDK8 with no significant effect on the protein levels of the closely related kinase, CDK19.[2][9][10] However, the parental CDK8 inhibitor, JH-VIII-49, has been shown to bind to a small number of other kinases at high concentrations.[5][6]
Q4: What is the role of Cereblon (CRBN) in the activity of this compound?
Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex, is essential for the activity of this compound.[1] The degrader recruits CRBN to the target protein, CDK8, to mediate its ubiquitination and subsequent degradation.[1] Experiments in CRBN null MOLT4 cells have shown no degradation of CDK8 at any concentration of this compound, confirming the necessity of CRBN.[4][7][8]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a structured approach to troubleshoot common issues.
Problem 1: No or low degradation of CDK8 observed.
| Potential Cause | Recommended Action |
| Low Cereblon (CRBN) expression in the cell line. | Verify the CRBN protein expression level in your cell line by Western blot. CRBN expression can vary significantly between cell lines, with hematologic cancer cell lines often showing higher expression than those from solid tumors. Consider using a cell line with known high CRBN expression as a positive control. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary. |
| Insufficient treatment time. | Conduct a time-course experiment to assess CDK8 degradation at different time points (e.g., 6, 12, 24, 48 hours). Significant degradation may require longer incubation periods in some cell lines. |
| Compound instability or improper storage. | Ensure that this compound is stored at -20°C as recommended.[2][10] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Issues with Western blot protocol. | Optimize your Western blot protocol for CDK8 detection. Ensure efficient protein extraction, proper antibody concentrations, and adequate transfer. |
Problem 2: Inconsistent CDK8 degradation between experiments.
| Potential Cause | Recommended Action |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence protein expression levels. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure accurate and consistent dosing. |
| "Hook effect" at high concentrations. | If using high concentrations of this compound, the formation of binary complexes (this compound with either CDK8 or CRBN) can compete with the formation of the productive ternary complex, leading to reduced degradation.[11] Perform a detailed dose-response curve to identify the optimal concentration range and rule out the "hook effect". |
| Cell line heterogeneity. | Ensure a homogenous cell population by using low-passage cells or by single-cell cloning. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 920.16 g/mol | [2][9][10] |
| Purity | ≥98% (HPLC) | [2][9][10] |
| Solubility | Soluble to 50 mM in DMSO | [2][10] |
| IC50 (Biochemical Assay) | 159 nM | [4][1][5][6][7][8] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Time | Observed Effect | Source |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [7][8] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [2][3][7][8][9][10] |
| MOLT4 (Wild-Type) | 5 µM | 24 hours | Degradation of CDK8 | [7][8] |
| MOLT4 (CRBN Null) | 0.1 - 5 µM | 24 hours | No degradation of CDK8 | [7][8] |
Experimental Protocols
A detailed protocol for a typical Western blot experiment to assess CDK8 degradation is provided below.
Protocol: Western Blot for CDK8 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control.
Visualizations
Caption: Mechanism of action for this compound-mediated CDK8 degradation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key factors for successful this compound-mediated degradation.
References
- 1. abmole.com [abmole.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK8 Modulation: The PROTAC Degrader JH-XI-10-02 Versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JH-XI-10-02, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 8 (CDK8), with other notable small molecule inhibitors of CDK8. This document outlines their mechanisms of action, potency, selectivity, and the signaling pathways they impact, supported by available experimental data.
Introduction to CDK8 and Its Role in Disease
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial regulator of gene transcription.[1] Dysregulation of CDK8 activity has been implicated in various diseases, including multiple types of cancer, where it can act as an oncogene.[1] This has made CDK8 an attractive target for therapeutic intervention. Two main strategies have emerged: traditional small molecule inhibition of CDK8's kinase activity and targeted degradation of the CDK8 protein using technologies like PROTACs.
This compound is a novel PROTAC that induces the degradation of CDK8, offering a distinct mechanism from traditional kinase inhibitors which only block its enzymatic function.[2] This guide will compare this compound to a selection of well-characterized CDK8 inhibitors: Senexin B, CCT251921, and RVU120 (also known as SEL120).
Mechanism of Action: Degradation vs. Inhibition
This compound operates through a unique mechanism of action. As a PROTAC, it is a bifunctional molecule that simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of CDK8, marking it for degradation by the proteasome.[2] This approach eliminates the entire protein, not just its kinase activity.
In contrast, small molecule inhibitors like Senexin B, CCT251921, and RVU120 are ATP-competitive inhibitors that bind to the kinase domain of CDK8, preventing its enzymatic activity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected CDK8 inhibitors. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Potency and Efficacy
| Compound | Type | Target(s) | Potency (IC50/Kd) | Cellular Activity |
| This compound | PROTAC Degrader | CDK8 | 159 nM (IC50 for degradation)[2] | Induces significant CDK8 degradation in Jurkat cells at 1 µM after 24 hours.[2] |
| Senexin B | Inhibitor | CDK8/CDK19 | 140 nM (Kd for CDK8), 80 nM (Kd for CDK19)[3] | Inhibits CDK8/19 in the low nanomolar range.[3] |
| CCT251921 | Inhibitor | CDK8 | 2.3 nM (IC50)[4] | Potent inhibition of WNT pathway signaling in cancer cell lines.[4] |
| RVU120 (SEL120) | Inhibitor | CDK8/CDK19 | Data not publicly available | Demonstrates preclinical efficacy in hematologic malignancies and solid tumors.[5] |
Table 2: Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Selective for CDK8 degradation over CDK19.[2] The parent inhibitor, JH-VIII-49, was highly selective in a KinomeScan panel of 468 kinases.[1] |
| Senexin B | Highly selective for CDK8 and CDK19. A KinomeScan profiling against 468 kinases at 2 µM showed significant inhibition of only a few off-target kinases.[6] |
| CCT251921 | Highly selective for CDK8/19.[4] |
| RVU120 (SEL120) | A highly selective first-in-class CDK8/19 inhibitor.[7] |
Impact on Signaling Pathways
CDK8 is a key regulator of several signaling pathways, with a well-documented role in phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 on serine 727 (S727).[8] This phosphorylation can modulate the transcriptional activity of STAT1. Both CDK8 inhibitors and degraders are expected to impact this and other downstream pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of data. Below are generalized methodologies for key experiments cited in the comparison.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™)
This assay is used to determine the in vitro potency of inhibitors against purified CDK8.
Objective: To measure the IC50 value of a test compound against CDK8.
Principle: A FRET-based assay where a europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. Inhibition of tracer binding by a test compound results in a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a solution containing the CDK8/cyclin C complex and the europium-labeled antibody in kinase buffer. Prepare a solution of the fluorescent tracer.
-
Assay Plate Setup: Add the test compound dilutions to a microplate.
-
Kinase Reaction: Add the kinase/antibody mixture to the wells, followed by the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular CDK8 Degradation Assay (Western Blot)
This assay is used to confirm the degradation of CDK8 in cells treated with a PROTAC like this compound.
Objective: To measure the decrease in CDK8 protein levels following treatment with a degrader.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) and treat with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for CDK8, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control to determine the relative decrease in protein levels.
Conclusion
This compound represents a promising therapeutic strategy for targeting CDK8 through a distinct, degradation-based mechanism. While traditional small molecule inhibitors like CCT251921 demonstrate high potency in inhibiting CDK8's kinase activity, the PROTAC approach of this compound offers the potential for a more profound and sustained biological effect by eliminating the entire protein. The selectivity profile of this compound for CDK8 over CDK19 degradation is a notable feature. Further head-to-head studies are required to fully elucidate the comparative advantages of CDK8 degradation versus inhibition in various disease contexts. The choice between these modalities will likely depend on the specific therapeutic application, the desired duration of action, and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of CDK8-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Ryvu Announces First Patient Dosed in Phase I/II Study of RVU120 (SEL120) in Patients with Relapsed/Refractory Metastatic or Advanced Solid Tumors and CMO Transition [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. bloodcancerunited.org [bloodcancerunited.org]
- 8. oncotarget.com [oncotarget.com]
Using a negative control for JH-XI-10-02 that does not bind Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8-targeting PROTAC JH-XI-10-02 and its rationally designed negative control, which is incapable of binding the E3 ligase Cereblon (CRBN). The inclusion of a proper negative control is critical for validating that the observed degradation of the target protein is a direct result of the PROTAC's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to CDK8, a linker, and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] By bringing CDK8 into proximity with CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK8.[3][5]
Designing a Negative Control: nc-JH-XI-10-02
To verify that the degradative effect of this compound is dependent on its engagement with Cereblon, a negative control molecule is essential. An ideal negative control should be structurally analogous to the active PROTAC but contain a modification that ablates its ability to bind the E3 ligase, without altering its binding to the target protein.
For this compound, a suitable negative control can be synthesized by replacing the pomalidomide component with N-methylated pomalidomide. N-methylation of the glutarimide (B196013) moiety of pomalidomide is known to abrogate its binding to Cereblon.[6][7] This proposed negative control, hereafter referred to as nc-JH-XI-10-02 , is therefore expected to bind CDK8 but fail to recruit Cereblon, thus not inducing CDK8 degradation.
Comparative Experimental Data
The following tables summarize the expected experimental outcomes when comparing this compound with nc-JH-XI-10-02.
Table 1: In Vitro Cereblon Binding Affinity
| Compound | Cereblon Binding (Kd, nM) |
| This compound | 150 |
| nc-JH-XI-10-02 | >10,000 (No significant binding) |
| Pomalidomide | 180 |
| N-methylated Pomalidomide | >10,000 (No significant binding)[7] |
Table 2: Cellular CDK8 Degradation
| Treatment (1 µM, 24h) | % CDK8 Remaining (relative to DMSO control) |
| DMSO | 100% |
| This compound | <10% |
| nc-JH-XI-10-02 | ~100% |
| MG132 (Proteasome Inhibitor) + this compound | ~100% |
Table 3: Ternary Complex Formation (Co-Immunoprecipitation)
| Immunoprecipitation Antibody | Treatment | Western Blot Detection |
| Anti-CRBN | This compound | CDK8 |
| Anti-CRBN | nc-JH-XI-10-02 | No CDK8 detected |
| Anti-CDK8 | This compound | CRBN |
| Anti-CDK8 | nc-JH-XI-10-02 | No CRBN detected |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to validate its Cereblon-dependent activity.
Caption: Mechanism of this compound-induced CDK8 degradation.
Caption: Workflow for comparing this compound and its negative control.
Experimental Protocols
In Vitro Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of compounds to Cereblon.
-
Materials:
-
Recombinant human Cereblon (CRBN) protein.
-
A fluorescently labeled ligand for CRBN (e.g., fluorescently tagged thalidomide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound and nc-JH-XI-10-02 in assay buffer.
-
In a microplate, combine the recombinant CRBN protein and the fluorescent ligand at fixed concentrations.
-
Add the serially diluted compounds to the wells. Include wells with no compound as a control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the binding affinity (Kd) by fitting the data to a suitable binding model. A loss of polarization indicates displacement of the fluorescent ligand by the test compound.
-
Western Blot for CDK8 Degradation
This method is used to assess the levels of CDK8 protein in cells following treatment.
-
Materials:
-
Cancer cell line expressing CDK8 (e.g., Jurkat, Molt4).
-
Cell culture medium and supplements.
-
This compound, nc-JH-XI-10-02, DMSO, and MG132 (proteasome inhibitor).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-CDK8 and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the respective compounds (DMSO, this compound, nc-JH-XI-10-02) at the desired concentration for 24 hours. For the proteasome inhibition control, pre-treat cells with MG132 for 2 hours before adding this compound.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the image.
-
Quantify the band intensities and normalize the CDK8 signal to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is employed to confirm the formation of the CDK8-PROTAC-Cereblon ternary complex in cells.
-
Materials:
-
All materials for cell culture and treatment as described for Western blotting.
-
Co-IP lysis buffer (non-denaturing).
-
Antibodies for immunoprecipitation (e.g., anti-CRBN or anti-CDK8).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
-
Procedure:
-
Treat cells with the compounds for a shorter duration (e.g., 4-6 hours) to capture the transient ternary complex. Pre-treatment with a proteasome inhibitor is recommended.
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysates with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against CDK8 and CRBN. The presence of both proteins in the eluate when one is immunoprecipitated indicates complex formation.
-
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of JH-XI-10-02: A Comparative Guide to Using CRBN Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 8 (CDK8). A cornerstone of validating PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase is the use of CRBN knockout (KO) cells. This guide will delve into the experimental data supporting this approach, compare it with alternative validation methods, and provide detailed experimental protocols.
This compound is a bifunctional molecule that induces the degradation of CDK8 by bringing it into proximity with the CRBN E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation.[1][2] The definitive validation of this mechanism relies on demonstrating the CRBN-dependency of this compound's activity.
The Gold Standard: CRBN Knockout Cells in Action
The most direct method to confirm the CRBN-dependent mechanism of this compound is to compare its effect on CDK8 levels in wild-type (WT) cells versus cells where the CRBN gene has been knocked out. Experimental data clearly demonstrates that in the absence of CRBN, this compound is unable to induce the degradation of CDK8.[2]
Quantitative Data Summary: this compound-mediated CDK8 Degradation
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | CDK8 Degradation |
| Wild-Type (WT) Molt4 | 5 | 24 | Observed |
| CRBN null Molt4 | 0.1 - 5 | 24 | Not Observed |
| Jurkat | 1 | 6 | Partial Degradation |
| Jurkat | 1 | 24 | Significant Degradation |
This data is compiled from publicly available information.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation using CRBN knockout cells.
Caption: Signaling pathway of this compound mediated CDK8 degradation.
Caption: Experimental workflow for validating this compound's CRBN dependency.
Comparison with Alternative Validation Methods
While CRBN knockout cells provide the most definitive evidence, other methods can offer complementary information to validate the mechanism of action of this compound.
| Method | Principle | Advantages | Disadvantages |
| CRBN Knockout Cells | Compares PROTAC activity in the presence and absence of the E3 ligase. | Definitive: Directly demonstrates the requirement of the E3 ligase for degradation. High Specificity: Rules out off-target effects related to CRBN binding. | Time-consuming: Generation of stable knockout cell lines can be lengthy. Potential for Compensation: Cells might develop compensatory mechanisms in response to chronic gene knockout. |
| Co-immunoprecipitation (Co-IP) | Demonstrates the formation of the ternary complex (CDK8-PROTAC-CRBN) by pulling down one component and detecting the others. | Direct Evidence of Interaction: Confirms the physical association of the three components. Relatively Quick: Can be performed on transiently or stably expressing cells. | Can be Technically Challenging: Optimization of antibody and lysis conditions is crucial. May Not Reflect Cellular Potency: Ternary complex formation in vitro or in cell lysate does not always correlate with degradation efficiency in intact cells. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of CRBN upon PROTAC binding in intact cells or cell lysates, confirming target engagement. | Confirms Target Engagement in a Cellular Context: Provides evidence that the PROTAC binds to CRBN in a physiological environment. Label-free: Does not require modification of the PROTAC or the protein. | Indirect Evidence of Mechanism: Does not directly prove that target degradation is CRBN-dependent. Requires Specific Antibodies and Optimization. |
| Rescue Experiments | Pre-treatment with a high concentration of a CRBN ligand (e.g., thalidomide) or a proteasome inhibitor (e.g., MG132) to see if it prevents this compound-mediated CDK8 degradation. | Relatively Simple and Quick: Can be performed without genetic modification of cells. | Potential for Off-target Effects: High concentrations of competing ligands or inhibitors can have non-specific effects. Indirect Evidence: Does not definitively prove the direct involvement of CRBN in the ternary complex. |
Detailed Experimental Protocols
Protocol 1: Generation of CRBN Knockout Cells using CRISPR-Cas9
This protocol provides a general framework for generating CRBN knockout cell lines, such as Molt4.
Materials:
-
Wild-type Molt4 cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the human CRBN gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin (B1679871) for selection
-
Single-cell cloning plates
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing reagents
-
Anti-CRBN antibody for validation by Western blot
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the CRBN gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the gRNA/Cas9 vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Transduce wild-type Molt4 cells with the collected lentivirus.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift mutations.
-
Validation: Confirm the absence of CRBN protein expression in the knockout clones by Western blot analysis.
Protocol 2: Western Blot Analysis of CDK8 Degradation
Materials:
-
Wild-type and CRBN knockout Molt4 cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK8 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Treatment: Seed wild-type and CRBN knockout Molt4 cells at an appropriate density. Allow cells to adhere (if applicable) and then treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane with an anti-loading control antibody to ensure equal protein loading. Quantify the band intensities using densitometry software to determine the extent of CDK8 degradation.
By employing these methodologies, researchers can rigorously validate the CRBN-dependent mechanism of this compound, providing a solid foundation for further drug development and mechanistic studies.
References
Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target kinase interactions for JH-XI-10-02, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8).
This compound is designed to induce the degradation of CDK8, a key regulator of transcription, by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] While highly potent against its intended target, assessing its interactions with other kinases across the kinome is crucial for identifying potential off-target effects and ensuring its utility as a selective chemical probe.
KinomeScan Off-Target Data
While direct KinomeScan data for this compound is not publicly available, data for its parent compound, JH-VIII-49, provides valuable insights into its potential off-target profile. A KinomeScan assay was performed by screening JH-VIII-49 at a concentration of 10 µM against a panel of 468 kinases.[5] The results identified four kinases with greater than 90% inhibition, indicating potential off-target interactions.
| Target Kinase | % Inhibition at 10 µM | IC50 (nM) | Notes |
| CDK8 | >90% | 159 (for this compound) | Intended Target |
| CDK19 | >90% | 8 (for JH-VIII-49) | This compound shows no effect on CDK19 levels. |
| NEK1 | >90% | >10,000 (for JH-VIII-49) | Weak interaction confirmed by dose-response analysis. |
| PIKFYVE | >90% | Not Determined | A commercial enzyme assay was not available for follow-up. |
Experimental Protocols
KinomeScan Competition Binding Assay
The KinomeScan platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves measuring the amount of a kinase that is captured on an immobilized ligand in the presence and absence of the test compound.
Assay Principle:
-
Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies a stronger binding affinity. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing the KinomeScan Workflow and PROTAC Action
To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.
References
Comparative Analysis of CDK8 PROTACs: A Guide for Researchers
This guide provides a detailed comparative analysis of the Cyclin-Dependent Kinase 8 (CDK8) PROTAC (PROteolysis TArgeting Chimera) degrader, JH-XI-10-02, and other recently developed CDK8-targeting PROTACs. It is intended for researchers, scientists, and drug development professionals working in oncology and transcriptional regulation.
Introduction: Targeting CDK8 with PROTACs
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex.[1][2][3] Its dysregulation is implicated in various cancers, including colorectal, breast, and ovarian cancers, making it a compelling therapeutic target.[2] CDK8 influences several major oncogenic signaling pathways, such as Wnt/β-catenin, TGF-β, p53, STAT, and Notch.[4]
PROTACs are heterobifunctional molecules that offer an alternative to traditional kinase inhibition. They function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This approach can eliminate both the catalytic and non-catalytic scaffolding functions of the target protein and may offer advantages in potency and overcoming drug resistance.
This document focuses on this compound, a first-generation CDK8 PROTAC, and compares its performance with newer, more potent degraders.
Mechanism of Action: CDK8 PROTACs
The general mechanism for a CDK8 PROTAC involves the formation of a ternary complex between the PROTAC molecule, the CDK8 protein, and an E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to CDK8, marking it for destruction by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Performance Profile of this compound
This compound is a well-characterized PROTAC that selectively degrades CDK8. It is composed of a steroidal inhibitor of CDK8 (a simplified analog of Cortistatin A) joined by a PEG linker to pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
Key Characteristics:
-
Target Selectivity: this compound is highly selective for CDK8 and has been reported to have no significant effect on the degradation of its close homolog, CDK19.
-
Mechanism: It induces CRBN-dependent, proteasomal degradation of the CDK8 protein without affecting CDK8 mRNA levels. This has been confirmed in experiments where its degradation activity is abolished in CRBN-knockout cells and in the presence of proteasome inhibitors.
-
Potency: It has a biochemical IC50 of 159 nM for CDK8. In cellular assays, it induces significant degradation of CDK8 in Jurkat cells at a concentration of 1 µM after 24 hours. In MOLT4 cells, degradation was observed at 5 µM.
Comparative Analysis with Next-Generation CDK8 PROTACs
While this compound was a pioneering molecule, newer PROTACs have since been developed with improved potency and a broader degradation profile that includes CDK19. CDK19 can often compensate for CDK8 function, making dual degraders potentially more effective therapeutically.
Below is a comparative summary of this compound and PROTACs derived from different CDK8/19 inhibitors, such as Senexin C and BI-1347.
Table 1: Comparative Performance of CDK8 PROTACs
| Feature | This compound | Senexin C-based PROTACs (e.g., HP8580) | BI-1347-based PROTACs (e.g., IA7886) |
| CDK8 Binder | Steroidal Core (JH-VIII-49 analog) | Senexin C | BI-1347 |
| E3 Ligase Ligand | Pomalidomide (CRBN) | Pomalidomide (CRBN) | Pomalidomide (CRBN) |
| CDK8 Degradation | Yes (µM range) | Yes (nM range) | Yes (DC50 ~10-20 nM) |
| CDK19 Degradation | No | Yes | Yes |
| Cyclin C Degradation | No | Yes | Yes |
| Relative Potency | Moderate | High; much stronger than this compound | Very High; most potent class |
| Cell Lines Tested | Jurkat, MOLT4, HepG2 | Jurkat, HEK-293 | Jurkat, HEK-293, Multiple Myeloma lines |
Key Findings from Comparison:
-
Potency: Senexin C and BI-1347-based PROTACs are significantly more potent than this compound, inducing degradation at low nanomolar concentrations.
-
Selectivity: A critical difference is the dual degradation activity of the newer PROTACs. Unlike the CDK8-selective this compound, they efficiently degrade both CDK8 and its homolog CDK19. This dual activity may lead to a more sustained and profound biological effect.
-
Downstream Effects: The newer dual degraders also induce the degradation of Cyclin C (CCNC), the binding partner for both CDK8 and CDK19, further disrupting the function of the Mediator's kinase module.
CDK8 Signaling Context
CDK8 functions within the Mediator complex to regulate gene transcription. It can phosphorylate various substrates, including transcription factors like STAT1, to either activate or repress gene expression in response to cellular signals. Understanding this pathway is crucial for interpreting the downstream consequences of CDK8 degradation.
Caption: Role of the CDK8-Mediator complex in oncogenic signaling.
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize and compare CDK8 PROTACs.
A. Western Blot for Protein Degradation
This assay directly measures the reduction in target protein levels following PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, MOLT4) at a suitable density. Treat with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Caption: Workflow for assessing PROTAC-mediated protein degradation.
B. CRBN-Dependence Assay
This experiment confirms that the PROTAC's activity is mediated by the intended E3 ligase.
-
Protocol:
-
Utilize wild-type (WT) cells and a corresponding cell line where the E3 ligase gene (e.g., CRBN) has been knocked out using CRISPR/Cas9.
-
Treat both WT and knockout cell lines with the PROTAC at various concentrations for 24 hours.
-
Analyze CDK8 protein levels via Western Blot as described above.
-
Expected Outcome: Protein degradation should occur in WT cells but be completely abolished in the CRBN-knockout cells, confirming a CRBN-dependent mechanism.
-
C. Quantitative PCR (qPCR) for mRNA Analysis
This assay is used to confirm that the reduction in protein level is due to degradation and not transcriptional repression.
-
Protocol:
-
Treat cells with the PROTAC or vehicle control for 24 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CDK8 and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine relative mRNA expression.
-
Expected Outcome: A functional PROTAC should not cause a significant change in CDK8 mRNA levels.
-
Conclusion
This compound is a valuable chemical probe for studying the consequences of selective CDK8 degradation. However, for therapeutic development, newer PROTACs based on scaffolds like BI-1347 demonstrate superior performance. Their high potency and, critically, their ability to degrade both CDK8 and CDK19, represent a significant advancement. This dual activity is likely necessary to achieve a more complete and durable shutdown of the Mediator kinase module's function, a strategy that holds promise for treating cancers dependent on CDK8/19 signaling. Future research should focus on the in vivo efficacy and safety profiles of these potent dual degraders.
References
Validating the Selectivity of JH-XI-10-02 for CDK8: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH-XI-10-02's performance against other Cyclin-Dependent Kinase 8 (CDK8) inhibitors, supported by experimental data and detailed protocols. This compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of CDK8, offering a distinct mechanism of action compared to traditional small molecule inhibitors.
This compound functions as a bivalent molecule that recruits the E3 ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation approach can offer advantages in terms of both potency and selectivity. This guide will delve into the selectivity profile of this compound and compare it with established CDK8 inhibitors, Senexin B and CCT251921.
Comparative Selectivity and Potency
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. This compound, through its PROTAC mechanism, demonstrates remarkable selectivity for CDK8 degradation.
| Compound | Type | Target(s) | IC50 / Kd | Key Findings |
| This compound | PROTAC Degrader | CDK8 | IC50: 159 nM[1][4] | Induces selective degradation of CDK8; no significant effect on the closely related CDK19. The parent molecule, JH-VIII-49, showed high selectivity in a 468-kinase panel. |
| Senexin B | Small Molecule Inhibitor | CDK8, CDK19 | IC50: 24-50 nM; Kd: 140 nM (CDK8), 80 nM (CDK19) | Potent inhibitor of both CDK8 and its homolog CDK19. |
| CCT251921 | Small Molecule Inhibitor | CDK8, CDK19 | IC50: 2.3 nM (CDK8), 2.6 nM (CDK19) | Highly potent inhibitor of both CDK8 and CDK19 with remarkable selectivity across a broad kinase panel. |
Experimental Validation of Selectivity
To rigorously assess the selectivity of this compound, a combination of biochemical and cellular assays is recommended. These experiments are crucial to confirm its specific degradation of CDK8 while leaving other kinases, particularly the highly homologous CDK19, unaffected.
Kinase Profiling
A broad kinase screen is the first step in evaluating the selectivity of a new compound. The KinomeScan™ platform is a widely used method for this purpose.
Experimental Protocol: KinomeScan™ Binding Assay
-
Compound Preparation: Solubilize the test compound (e.g., the parent molecule of this compound, JH-VIII-49) in DMSO to a stock concentration of 100 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Binding Reaction: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA for quantification.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. Hits are identified as compounds that cause a significant reduction in kinase binding.
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells) to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of CDK8 using Western blotting. An increase in the amount of soluble CDK8 at higher temperatures in the presence of this compound indicates target engagement.
Validation of Protein Degradation
Western blotting is a standard method to confirm the degradation of the target protein induced by a PROTAC.
Experimental Protocol: Western Blot for CDK8 Degradation
-
Cell Treatment: Treat cells (e.g., Jurkat or Molt4 cells) with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a negative control compound that does not bind Cereblon.
-
Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for CDK8, CDK19, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A decrease in the CDK8 band intensity in a dose- and time-dependent manner, with no change in CDK19 or the loading control, confirms selective degradation.
Visualizing the Pathways and Processes
To better understand the context of this compound's function, the following diagrams illustrate the CDK8 signaling pathway, the experimental workflow for validating target engagement, and the logical process for confirming selectivity.
Caption: Overview of the CDK8 signaling pathway in transcriptional regulation.
Caption: Experimental workflow for validating the selectivity of this compound.
Caption: Mechanism of action for the PROTAC degrader this compound.
References
- 1. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Battle for CDK8 Suppression: A Comparative Guide to JH-XI-10-02 and RNAi-Mediated Knockdown
For researchers, scientists, and drug development professionals navigating the landscape of CDK8 inhibition, the choice between targeted protein degradation and genetic knockdown is a critical one. This guide provides an objective comparison of the PROTAC degrader JH-XI-10-02 and RNA interference (RNAi)-mediated knockdown of Cyclin-Dependent Kinase 8 (CDK8), supported by experimental data and detailed protocols.
This guide delves into a comparative analysis of their efficacy, mechanisms, and experimental applications, providing researchers with the necessary information to select the most appropriate tool for their scientific inquiries.
At a Glance: this compound vs. RNAi-Mediated CDK8 Knockdown
| Feature | This compound (PROTAC Degrader) | RNAi-Mediated Knockdown (siRNA/shRNA) |
| Mechanism of Action | Induces proteasomal degradation of CDK8 protein.[2] | Mediates the degradation of CDK8 mRNA.[3] |
| Target | CDK8 Protein | CDK8 mRNA |
| Effect on mRNA Levels | No effect on CDK8 mRNA levels.[2] | Reduces CDK8 mRNA levels.[3] |
| Effect on Protein Levels | Reduces CDK8 protein levels.[2] | Reduces CDK8 protein levels.[3] |
| Selectivity | Selective for CDK8 protein; does not affect the closely related CDK19.[2][4] | Specificity is dependent on the siRNA/shRNA sequence design. |
| Mode of Delivery | Small molecule, cell-permeable. | Requires transfection or viral transduction. |
| Kinetics | Can induce rapid protein degradation. | Effect is dependent on mRNA and protein turnover rates. |
| Reversibility | Reversible upon compound washout. | Generally, transient (siRNA) or stable (shRNA) but less readily reversible. |
Quantitative Efficacy: A Data-Driven Comparison
Table 1: Efficacy of this compound in CDK8 Degradation
| Cell Line | Concentration | Treatment Duration | % CDK8 Degradation | Reference |
| Jurkat | 1 µM | 6 hours | Partial Degradation | [2] |
| Jurkat | 1 µM | 24 hours | Significant Degradation | [2][4][5] |
| Molt4 (WT) | 5 µM | 24 hours | Degradation Observed | [2] |
| Molt4 (CRBN null) | 0.1-5 µM | 24 hours | No Degradation | [2] |
Table 2: Efficacy of RNAi-Mediated CDK8 Knockdown
| Cell Line | RNAi Method | Outcome | Quantitative Effect | Reference |
| MDA-MB-231 | siRNA (100 nM) | Inhibition of Migration | 44% reduction in migration (A573nm) | [3] |
| MCF-7 | siRNA (100 nM) | Inhibition of Migration | 66% reduction in migration (A573nm) | [3] |
| MDA-MB-231 & MCF-7 | siRNA | Cell Cycle Arrest | Significant increase in G0/G1 phase | [3] |
| Primary Fibroblasts | siRNA (10 pmol) | Protein Knockdown | Statistically significant reduction | [6] |
Visualizing the Mechanisms
To better understand the distinct mechanisms of this compound and RNAi, the following diagrams illustrate the CDK8 signaling pathway and the experimental workflow for comparing these two methodologies.
Caption: The CDK8 signaling pathway within the Mediator complex.
Caption: Workflow for comparing this compound and RNAi efficacy.
Experimental Protocols
Protocol 1: CDK8 Protein Level Assessment by Western Blot
-
Cell Lysis:
-
Treat cells with either this compound, control vehicle, or transfect with CDK8 siRNA/shRNA or a non-targeting control.
-
After the desired incubation period, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK8 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: CDK8 mRNA Level Assessment by Quantitative PCR (qPCR)
-
RNA Extraction:
-
Following treatment with this compound or transfection with RNAi constructs, harvest the cells.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for human CDK8 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CDK8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
-
Protocol 3: Cell Viability Assessment (MTT/CCK-8 Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or transfect with CDK8 siRNA/shRNA. Include appropriate vehicle and non-targeting controls.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the control-treated cells.
-
Conclusion
-
This compound offers a rapid, reversible, and titratable method to deplete CDK8 protein without affecting its mRNA, making it ideal for studying the acute effects of protein loss and for pharmacological investigations. Its selectivity for CDK8 over CDK19 is a significant advantage for dissecting the specific roles of these two closely related kinases.
Ultimately, a comprehensive understanding of CDK8's role in cellular processes may be best achieved by employing both methodologies in a complementary fashion. The data and protocols provided in this guide aim to empower researchers to make informed decisions and to design rigorous experiments to further unravel the complexities of CDK8 biology.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 5. tocris.com [tocris.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of JH-XI-10-02: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JH-XI-10-02 are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) CDK8 degrader.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, research-grade chemical compounds should be strictly followed. All waste generated from the use of this compound must be managed as hazardous chemical waste.
| Parameter | Information | Source |
| Chemical Name | 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]-N-methyl-4,7,10,13-tetraoxapentadecanamide | [1] |
| CAS Number | 2209085-22-1 | [2] |
| Molecular Formula | C53H69N5O9 | [2] |
| Molecular Weight | 920.16 g/mol | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at -20°C | [2] |
| Solubility | Soluble to 50 mM in DMSO | |
| Biological Activity | Potent and selective PROTAC CDK8 degrader with an IC50 of 159 nM. | [3][4] |
| Mechanism of Action | Induces proteasome-dependent degradation of CDK8 by forming a ternary complex between CDK8 and the E3 ligase Cereblon. | [3][5] |
Proper Disposal Procedures
As with many novel research compounds, this compound should be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is through your institution's Environmental Health and Safety (EHS) department.
Core Principles of Disposal:
-
Waste Minimization: Order only the required amount of the chemical to reduce the volume of waste generated.
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.
-
Decontamination: All non-disposable equipment and surfaces must be thoroughly decontaminated after use.
-
Institutional Compliance: Adhere strictly to your institution's hazardous waste disposal procedures.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form.
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste. This includes any contaminated materials such as pipette tips, tubes, and gloves.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spreading.
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal program, typically managed by your institution's EHS department.
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name.
-
Experimental Protocol: CDK8 Degradation in Jurkat Cells
The following protocol is based on the methodology described for inducing CDK8 degradation in Jurkat cells.[2]
Materials:
-
This compound
-
Jurkat cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against CDK8
-
Secondary antibody
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).
-
Cell Treatment: Seed Jurkat cells at an appropriate density and treat with this compound at a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24 hours to induce significant degradation of CDK8.[2] For time-course experiments, partial degradation may be observed at 6 hours.[3]
-
Cell Lysis: After incubation, harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer supplemented with protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then probe with a primary antibody specific for CDK8.
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection method to assess the level of CDK8 protein.
-
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
References
Essential Safety and Operational Guide for Handling JH-XI-10-02
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities like JH-XI-10-02 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent PROTAC (Proteolysis-Targeting Chimera) in a laboratory setting.
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), constructed from a ligand for the E3 ligase Cereblon and a CDK8 inhibitor. Due to its mechanism of action, which involves hijacking the cell's natural protein disposal machinery, and its potential for off-target effects, a comprehensive approach to safety is required.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC. |
| Body Protection | A fully buttoned lab coat. For procedures with |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
